Enhanced Spectral Resolution: Boceprevir-d9 Offers a +9 Da Mass Shift vs. Boceprevir-d6's +6 Da
The primary differential advantage of Boceprevir-d9 is its larger mass shift relative to both the unlabeled analyte (Boceprevir, 519.68 Da) and the less heavily deuterated alternative Boceprevir-d6. The incorporation of nine deuterium atoms yields a nominal mass increase of +9 Da (Exact Mass: 528.3986 Da) . In contrast, Boceprevir-d6 provides only a +6 Da shift (Exact Mass: 525.38 Da) [1]. This +9 Da separation is sufficient to eliminate the overlap of the internal standard's M peak with the [M+2] or [M+4] natural isotopic envelope of the high-concentration analyte, a common source of inaccuracy in MS/MS quantitation [2].
| Evidence Dimension | Mass Shift for Internal Standard (IS) vs. Analyte |
|---|---|
| Target Compound Data | +9 Da (Exact Mass 528.3986 Da) |
| Comparator Or Baseline | +6 Da for Boceprevir-d6 (Exact Mass 525.38 Da); 0 Da for Unlabeled Boceprevir |
| Quantified Difference | +3 Da over Boceprevir-d6; +9 Da over unlabeled analyte |
| Conditions | Nominal mass calculation based on molecular formulas C27H36D9N5O5 (Boceprevir-d9) and C27H40D6N5O5 (Boceprevir-d6). |
Why This Matters
This directly translates to a more reliable and precise assay with a lower potential for systematic error, which is critical for meeting the precision and accuracy criteria (<15% CV) required in validated bioanalytical methods.
- [1] A validated LC-MS/MS method for the estimation of boceprevir and boceprevir D6 (IS) in human plasma employing liquid-liquid extraction. Chandramowli, B., et al. Innovare Academics, 2016. View Source
- [2] Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Ong, S.E., et al. Mol Cell Proteomics. 2002; 1(5): 376-86. View Source
